molecular formula C12H14O3 B11894159 2-(5-Methoxy-2,3-dihydro-1H-inden-2-yl)acetic acid CAS No. 78698-48-3

2-(5-Methoxy-2,3-dihydro-1H-inden-2-yl)acetic acid

Cat. No.: B11894159
CAS No.: 78698-48-3
M. Wt: 206.24 g/mol
InChI Key: VKXDSGNKQHBEPG-UHFFFAOYSA-N
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Description

2-(5-Methoxy-2,3-dihydro-1H-inden-2-yl)acetic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications . This compound is characterized by the presence of a methoxy group and an acetic acid moiety attached to an indene ring system.

Preparation Methods

The synthesis of 2-(5-Methoxy-2,3-dihydro-1H-inden-2-yl)acetic acid typically involves several steps. One common method includes the condensation of indole derivatives with various reagents to form the desired product. For example, the synthesis can start with the reaction of indole with methoxy-substituted reagents under specific conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

2-(5-Methoxy-2,3-dihydro-1H-inden-2-yl)acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-Methoxy-2,3-dihydro-1H-inden-2-yl)acetic acid involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar compounds to 2-(5-Methoxy-2,3-dihydro-1H-inden-2-yl)acetic acid include other indole derivatives such as:

Properties

CAS No.

78698-48-3

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)acetic acid

InChI

InChI=1S/C12H14O3/c1-15-11-3-2-9-4-8(6-12(13)14)5-10(9)7-11/h2-3,7-8H,4-6H2,1H3,(H,13,14)

InChI Key

VKXDSGNKQHBEPG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CC(C2)CC(=O)O)C=C1

Origin of Product

United States

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